
(R)-morpholin-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives, including “(R)-morpholin-2-ylmethanol,” often involves intricate organic reactions. For example, the synthesis of N-{2-(arylseleno/telluro)ethyl}morpholine, which might share synthetic pathways with our compound of interest, is achieved by reacting PhSe−/ArTe− with (2-chloroethyl)morpholine hydrochloride. This process results in the formation of Rhodium(III) complexes, indicating the complexity and versatility of morpholine synthesis routes (Singh et al., 2010).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the morpholine ring, a six-membered ring containing both nitrogen and oxygen atoms. This unique structure contributes to the compound’s chemical reactivity and interaction with various reagents. The Rhodium(III) complexes mentioned earlier provide insights into the geometric arrangement around the morpholine derivatives, showcasing the potential for diverse molecular interactions (Singh et al., 2010).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, such as transfer hydrogenation, due to their functional groups. For instance, the Rhodium(III) complexes mentioned are efficient catalysts for the transfer hydrogenation reaction of ketones, demonstrating the functional versatility of morpholine-based compounds (Singh et al., 2010).
Aplicaciones Científicas De Investigación
Applications in Medicinal Chemistry and Drug Development
- Anticancer and Antibiotic Agent : Morpholine derivatives have been investigated for their potential applications as anticancer agents and as building blocks in the preparation of antibiotics, such as linezolid. The volumetric properties and thermodynamics of morpholine interactions with other compounds, such as 1-decanol, have been studied to understand their solvent capabilities for recovery processes in the pharmaceutical industry (Kumari et al., 2017).
- Photodynamic Therapy : Phthalocyanine derivatives possessing morpholine groups have shown potential for use in photodynamic therapy against cancer, demonstrating moderate to high quantum yields of singlet oxygen production, which is crucial for the photodynamic process (Kucińska et al., 2015).
- Analgesic Development : The chemoenzymatic synthesis of optically active ethereal analogs of morpholine has been explored for developing potent and safer analgesics. This research emphasizes the compound's role in enhancing affinity and selectivity towards opioid receptors (Borowiecki, 2022).
Applications in Chemistry and Material Science
- Antioxidant Properties : The antioxidant activities of morpholine derivatives have been assessed, highlighting their potential in the design of new antioxidants. This involves QSAR analysis to determine the effect of molecular structure on antioxidant activity (Drapak et al., 2019).
- Catalysis : Morpholine derivatives have been used in catalytic processes, such as the transfer hydrogenation reaction of ketones, where they serve as efficient catalysts. This showcases their utility in facilitating chemical transformations (Singh et al., 2010).
- Green Polymerization : The green polymerization of morpholine derivatives highlights their role in the synthesis of polymers under environmentally friendly conditions. This research points towards their applications in developing sustainable materials (Seghier & Belbachir, 2016).
Propiedades
IUPAC Name |
[(2R)-morpholin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAZLCVSFAYIIL-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156925-22-3 |
Source


|
| Record name | (R)-2-Hydroxymethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



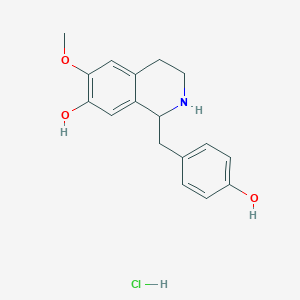


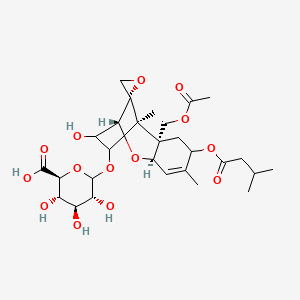
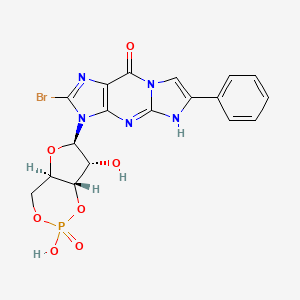
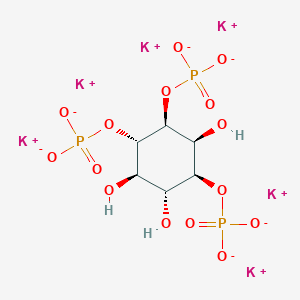
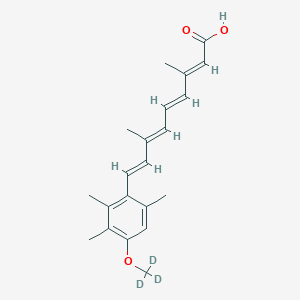
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)

